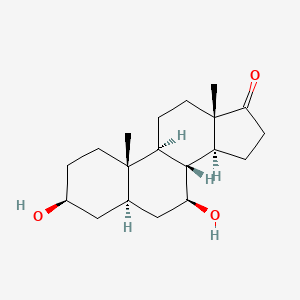
7-beta-Hydroxyepiandrosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HF-0220 is a compound developed by Hunter-Fleming for the treatment of Alzheimer’s Disease . It is a small molecule with a novel mechanism of action, specifically targeting the enzyme hematopoietic prostaglandin D synthase (HPGDS) . This compound has shown promise in clinical trials for its potential therapeutic effects in neurodegenerative diseases.
Preparation Methods
The preparation methods for HF-0220 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Industrial production methods would likely involve scaling up these laboratory procedures to produce HF-0220 in larger quantities, ensuring consistency and purity through rigorous quality control measures .
Chemical Reactions Analysis
HF-0220 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of HF-0220, while reduction reactions could produce reduced forms of the compound .
Scientific Research Applications
HF-0220 has been primarily studied for its potential in treating Alzheimer’s Disease. Clinical trials have shown that HF-0220 can improve cognitive function and reduce the progression of neurodegenerative symptoms in patients with mild to moderate Alzheimer’s Disease . Additionally, HF-0220 has been investigated for its effects on biochemical markers relevant to Alzheimer’s Disease, providing insights into its potential mechanisms of action and therapeutic benefits . Beyond its application in medicine, HF-0220 may also have uses in other fields such as chemistry and biology, although further research is needed to explore these possibilities.
Mechanism of Action
The mechanism of action of HF-0220 involves the stimulation of hematopoietic prostaglandin D synthase (HPGDS), an enzyme that plays a role in the production of prostaglandin D2 (PGD2) . PGD2 is involved in various physiological processes, including inflammation and sleep regulation. By targeting HPGDS, HF-0220 modulates the levels of PGD2, which may contribute to its therapeutic effects in Alzheimer’s Disease. The molecular pathways involved in this mechanism are complex and involve interactions with other signaling molecules and receptors in the brain .
Comparison with Similar Compounds
HF-0220 is unique in its specific targeting of HPGDS, setting it apart from other compounds used in the treatment of Alzheimer’s Disease. Similar compounds include other prostaglandin synthase inhibitors and modulators, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. these compounds typically have broader mechanisms of action and may not specifically target HPGDS . The uniqueness of HF-0220 lies in its focused mechanism, which may result in more targeted therapeutic effects with potentially fewer side effects.
Properties
CAS No. |
25848-69-5 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,5R,7S,8R,9S,10S,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,17+,18+,19+/m1/s1 |
InChI Key |
VFPMCLQMAUVEHD-UCPSWNCLSA-N |
SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O |
Key on ui other cas no. |
25848-69-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)
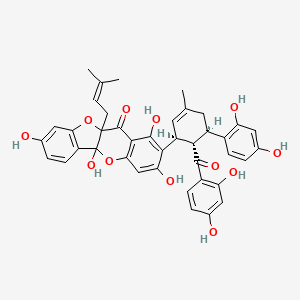
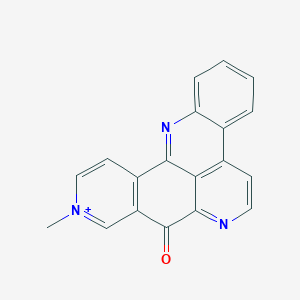

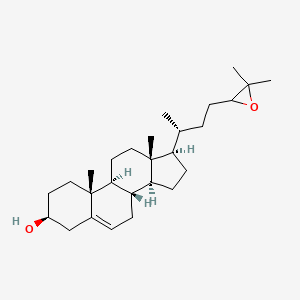
![6-Amino-9-benzyl-8-hydroxy-2-[(2-hydroxyethyl)thio]purine](/img/structure/B1244223.png)
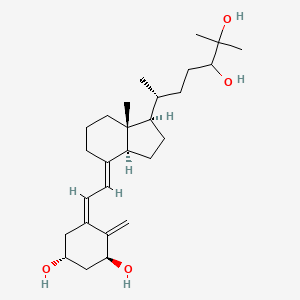
![3-[1-[2-[(2R)-4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1244225.png)
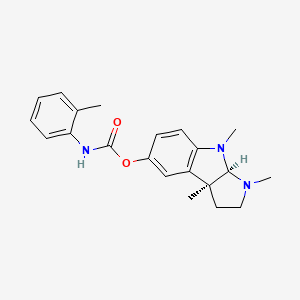
![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)
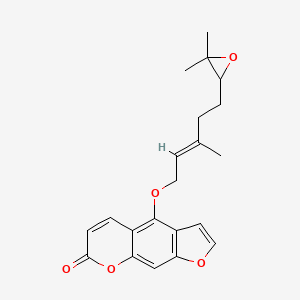

![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
